5-Bromobenzo[d]isoxazole-3-carboxylic acid
Overview
Description
5-Bromobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO3 It is characterized by a benzene ring fused to an isoxazole ring, with a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Scientific Research Applications
5-Bromobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Future Directions
The development of new eco-friendly synthetic strategies for isoxazole is of prime importance . This includes the development of alternate metal-free synthetic routes . The focus of future research could be on the potential application of these synthetic routes for the synthesis of isoxazoles with significant biological interests .
Mechanism of Action
Mode of Action
Isoxazole compounds are known to interact with their targets in a variety of ways, often leading to significant biological effects .
Biochemical Pathways
Isoxazole compounds, in general, are involved in a wide range of biochemical processes due to their diverse chemical structures .
Result of Action
Isoxazole compounds have been studied for their potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-2-nitrobenzoic acid with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
- Substituted isoxazoles
- Amino derivatives
- Ester or amide derivatives
Comparison with Similar Compounds
- Benzo[d]isoxazole-3-carboxylic acid
- 5-Chloro-benzo[d]isoxazole-3-carboxylic acid
- 5-Fluoro-benzo[d]isoxazole-3-carboxylic acid
Comparison: 5-Bromobenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-bromo-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYBGMVZWNFEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-28-7 | |
Record name | 5-bromo-1,2-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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